6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C12H7FN2OS and a molecular weight of 246.26 g/mol . This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring system substituted with a 2-fluorophenyl group and a formyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the imidazo[2,1-b][1,3]thiazole ring system . The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions
Major Products Formed
Oxidation: 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Reduction: 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate the nuclear translocation of the constitutive androstane receptor (CAR), which plays a role in regulating the expression of genes involved in drug metabolism and detoxification . The compound’s ability to modulate these pathways makes it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a fluorine atom at the 4-position of the phenyl ring.
6-(2-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, biological activity, and interaction with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-9-4-2-1-3-8(9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZWUVQMYIDSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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